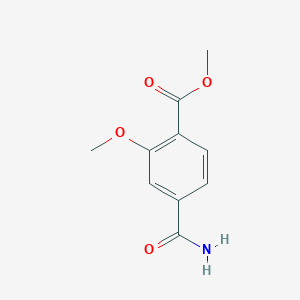
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C12H7ClF4N2OS and its molecular weight is 338.7. The purity is usually 95.
BenchChem offers high-quality 3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one' involves the synthesis of the pyridazinone ring followed by the introduction of the substituents at the appropriate positions. The synthesis will involve several steps including protection, deprotection, substitution, and cyclization reactions.", "Starting Materials": [ "4-chloro-2-fluoro-5-nitrophenol", "thiophenol", "methylamine", "ethyl acetoacetate", "trifluoroacetic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "acetic acid", "sodium carbonate", "potassium carbonate", "dimethylformamide", "chloroacetyl chloride", "triethylamine", "hydrochloric acid", "sodium nitrite", "copper powder", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 4-chloro-2-fluoro-5-nitrophenol with acetic anhydride and sodium hydroxide to form 4-acetoxy-2-fluoro-5-nitrophenol", "Step 2: Reduction of the nitro group using sodium borohydride to form 4-acetoxy-2-fluoro-5-aminophenol", "Step 3: Protection of the amino group with chloroacetyl chloride and triethylamine to form N-(chloroacetyl)-4-acetoxy-2-fluoro-5-aminophenol", "Step 4: Deprotection of the acetoxy group using sodium hydroxide to form N-(chloroacetyl)-4-fluoro-2-nitroaniline", "Step 5: Diazotization of the amino group using sodium nitrite and hydrochloric acid to form N-(chloroacetyl)-4-fluoro-2-nitrobenzenediazonium chloride", "Step 6: Reduction of the diazonium salt using copper powder and sodium chloride to form N-(chloroacetyl)-4-fluoro-2-aminobenzene", "Step 7: Protection of the amino group with ethyl acetoacetate and potassium carbonate to form N-(chloroacetyl)-4-fluoro-2-(ethoxycarbonyl)aniline", "Step 8: Substitution of the chloro group with thiophenol using sodium carbonate and dimethylformamide to form N-(thiophenylmethyl)-4-fluoro-2-(ethoxycarbonyl)aniline", "Step 9: Cyclization of the ethyl acetoacetate moiety with the amino group using trifluoroacetic acid to form 3-(4-fluoro-2-(thiophenylmethyl)-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one", "Step 10: Deprotection of the ethoxycarbonyl group using hydrochloric acid to form the final compound '3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one'" ] } | |
Número CAS |
2068788-06-5 |
Nombre del producto |
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one |
Fórmula molecular |
C12H7ClF4N2OS |
Peso molecular |
338.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



